molecular formula C18H33NO4 B175380 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide CAS No. 172670-99-4

3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide

Cat. No. B175380
M. Wt: 327.5 g/mol
InChI Key: IKQUESGRCDRZTI-UHFFFAOYSA-N
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Description

3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide is a N-acyl-amino acid . It has a molecular formula of C18H33NO4 .


Molecular Structure Analysis

The molecular structure of 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide is represented by the InChI string: InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21) .


Physical And Chemical Properties Analysis

The average mass of 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide is approximately 327.465 Da, and its monoisotopic mass is approximately 327.24096 Da .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

The compound 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide has been studied for its potential in antimicrobial and antioxidant activities. Specifically, related compounds have been isolated from endophytic fungi and evaluated for their effectiveness against various microbes and their ability to scavenge free radicals. One study involving similar compounds found notable antimicrobial and antioxidant activities, suggesting potential applications in controlling microbial infections and oxidative stress (Jian Xiao et al., 2014).

Structural and Chemical Analysis

Research has also focused on the structural characterization of compounds closely related to 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide. Studies involving crystal structure analysis provide insights into the molecular configuration, which can be crucial for understanding the chemical properties and potential applications of these compounds in various fields (S. Närhi et al., 2014).

Cancer Research and Treatment

Several studies have explored the use of compounds similar to 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide in cancer research. These compounds have shown potential as anticancer agents, with studies demonstrating their efficacy in inhibiting the growth of cancer cells and inducing apoptosis. The findings suggest a promising avenue for the development of new therapeutic agents for cancer treatment (Joby Jose et al., 2016).

Material Science and Engineering

The related compounds have also found applications in material science, particularly in the development of novel drug delivery systems. Research in this area has focused on creating nanofibers and nanoparticles that can effectively encapsulate and release drugs, such as doxorubicin, for targeted cancer therapy (Fuyin Zheng et al., 2013).

properties

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQUESGRCDRZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470555
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide

CAS RN

172670-99-4
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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